1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a furan ring, a hydroxyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phosphorimides, which are highly active for the conversion of 2′-deoxynucleosides to furanoid glycals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, tetrahydrofuran derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19N3O5 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O5/c1-9-8-18(15(21)17-14(9)20)13-5-11(19)12(23-13)7-16-6-10-3-2-4-22-10/h2-4,8,11-13,16,19H,5-7H2,1H3,(H,17,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
BTVDWVJTGJCJJW-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNCC3=CC=CO3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNCC3=CC=CO3)O |
Origin of Product |
United States |
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